molecular formula C10H12O3 B3031838 Methyl 3-hydroxy-3-phenylpropanoate CAS No. 7497-61-2

Methyl 3-hydroxy-3-phenylpropanoate

Cat. No. B3031838
CAS RN: 7497-61-2
M. Wt: 180.2 g/mol
InChI Key: VZHHCQFCDCJKIX-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-phenylpropanoate is a chemical compound that is an important intermediate in organic synthesis. It is related to various compounds that have been synthesized and studied for their chemical properties and potential applications in creating complex molecular structures.

Synthesis Analysis

The synthesis of related beta-hydroxy esters has been demonstrated through the Reformatsky reaction, where 2-phenylpropanal reacts with methyl alpha-bromopropionate to yield diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates. These compounds were further reduced and modified to study their configurations . Additionally, methyl 3-hydroxypropanoate itself has been synthesized using a catalytic process involving epoxy ethane, with the aim of producing propane-1,3-diol, showcasing its utility as an intermediate .

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 3-hydroxy-3-phenylpropanoate has been elucidated through various methods. For instance, the crystal structure of (S)-methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate was determined, revealing intermolecular hydrogen bonds that form extended chains . Similarly, the structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate was analyzed, showing a trans conformation between the phenyl group and the hydroxy group, as well as weak intermolecular hydrogen bonds .

Chemical Reactions Analysis

The compound has been involved in reactions that lead to the formation of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, which were synthesized using related reagents . Furthermore, methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with a similar structure, has been used to synthesize fused pyranones, demonstrating the versatility of these types of molecules in creating diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-hydroxy-3-phenylpropanoate and its analogs are inferred from their reactivity and molecular structures. The presence of hydrogen bonds, as seen in the crystal structures, suggests that these compounds may have higher melting points and boiling points due to stronger intermolecular forces . The stereochemistry of these compounds is also crucial, as it can influence their reactivity and the outcome of chemical reactions .

Scientific Research Applications

Enzymatic Hydrolysis and Ultrasound Applications

Methyl 3-hydroxy-3-phenylpropanoate has been studied in the context of enzymatic hydrolysis. For instance, Ribeiro et al. (2001) explored the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and enzymes like PCL, PLE, and CRL. The application of ultrasound led to a decrease in reaction time without significantly changing the yield or enantiomeric excess of the reaction products, suggesting a potential method to enhance efficiency in chemical processes involving this compound (Ribeiro et al., 2001).

Chemoenzymatic Synthesis

Methyl 3-hydroxy-3-phenylpropanoate is also significant in the chemoenzymatic synthesis of complex molecules. Hamamoto et al. (2000) discussed the reduction of methyl 3-chloro-2-oxo-3-phenylpropanoate to form compounds that are analogues of the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), demonstrating its utility in creating structurally complex and pharmacologically significant compounds (Hamamoto et al., 2000).

Chiral Resolution and Absolute Configuration

Another aspect is the compound's role in chiral resolution and determination of absolute configuration. Drewes et al. (1992) utilized (−)(R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol to resolve racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid. This led to the conversion of the laevorotatory enantiomer into methyl 3-hydroxy-2-methyl-3-phenylpropanoate, which played a crucial role in establishing the absolute configuration of specific isomers (Drewes et al., 1992).

Chemo-Enzymatic Route for Chiral Acid Preparation

Zhao et al. (2014) reported on the chemical synthesis of racemic substrate ethyl 3-hydroxy-3-phenylpropanoate and its enzymatic preparation of the S-isomer using Porcine pancreas lipase as a biocatalyst. This research showcases the potential of methyl 3-hydroxy-3-phenylpropanoate in the preparation of optically pure compounds, which are crucial in pharmaceutical applications (Zhao et al., 2014).

Safety And Hazards

“Methyl 3-hydroxy-3-phenylpropanoate” may cause eye, skin, and respiratory tract irritation . It is recommended to use proper personal protective equipment and ensure adequate ventilation when handling this compound . In case of accidental contact or ingestion, immediate medical attention should be sought .

properties

IUPAC Name

methyl 3-hydroxy-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHHCQFCDCJKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324437
Record name Methyl 3-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-3-phenylpropanoate

CAS RN

7497-61-2
Record name NSC406731
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At room temperature, a three-necked flask fitted with reflux condenser, internal thermometer, dropping funnel and stirrer was charged, under nitrogen protective gas, with 5.7 g of zinc powder (87 mmol) in 35 ml of isopropyl acetate. After 1.65 ml of trimethylchlorosilane (13 mmol) had been added, the mixture was heated at 65° C. for 30 min. Following cooling to 60° C., 6.2 g of benzaldehyde (58 mmol) were added and, over the course of 4 min, 10.6 g of methyl bromoacetate (70 mmol) were added dropwise at 55° C., the temperature being maintained at 55° C. by external cooling. The mixture was then stirred at 55° C. for 5 min and, after cooling to 0° C., acidified with 40 ml of 2 N hydrochloric acid to a pH of 1 and stirred for 30 min. Excess zinc was removed by filtration and the organic phase separated. The organic phase was then stirred at 0° C. with 40 ml of 0.5 N hydrochloric acid and finally washed with 20 ml of saturated sodium hydrogen carbonate solution. Following phase separation and drying over sodium sulfate, the solvent was distilled off under reduced pressure. Methyl 3-hydroxy-3-phenylpropionate was obtained in a yield of 8.9 g (85% of theory) with a boiling point of 76° C. (0.07 mbar).
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four
Name
Quantity
5.7 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under nitrogen protective gas was initially charged with 7.6 g of zinc powder (115 mmol) in 45 ml of isopropyl acetate. After 1.83 ml of trimethylchlorosilane (14 mmol) had been added, the mixture was heated to 60° C. for 15 min, then allowed to cool to 55° C. and 16.3 g of undiluted methyl bromoacetate (107 mmol) were subsequently added dropwise within 5 min, and the temperature was maintained at 60° C. by external cooling. The mixture was then stirred at 50° C. for 15 min. After cooling to 30° C., 9.4 g of undiluted benzaldehyde (89 mmol) were added, and the temperature was maintained at 40° C. by external cooling. After stirring had been continued at 40° C. for 30 min, the mixture was cooled to 0° C., acidified with 20 ml of 20% hydrochloric acid to a pH of 1 and the mixture was stirred for 30 min, during which excess zinc dissolved. The organic phase was then removed. The organic phase was then stirred with 30 ml of concentrated ammonia solution at 0° C. for 10 min. After the phase separation, drying was effected over sodium sulfate and the solvent was distilled off under reduced pressure. Methyl 3-hydroxy-3-phenylpropionate was obtained in a yield of 14.3 g (89% of theory) and had a boiling point of 78° C. (0.08 mbar).
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Five
Name
Quantity
7.6 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Synthesis routes and methods III

Procedure details

The mixture of 5.0 g (28 mmol) of methyl 3-phenyl-3-hydroxypropionate, 1.97 g (14 mmol) of vinyl caproate and 2.0 g of lipase PS was stirred at room temperature for 28 hours. After the lipase was removed by filtration, the filtrate was eluted by column chromatography (eluting solution; 9/1 of toluene/ethyl acetate). 2.35 g (88%ee) of (-)-methyl 3-phenyl-3-hydroxypropionate and 3.97 g (91%ee) of (+)-methyl 3-phenyl-3-hexanoyloxy-propionate were obtained, respectively.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A2.3 mg (0.0014 mmol) portion of the thus obtained complex, 0.5 g (2.8 mmol) of methyl benzoylacetate and 2 ml of methanol were put into a stainless steel autoclave and stirred at 50° C. for 14 hours under a hydrogen pressure of 30 atm to obtain optically active methyl 3-phenyl-3-hydroxypropionate. When measured by HPLC, the conversion ratio was 100% and its optical purity was 96.5% ee.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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